2-anilino-6-propyl-4(3H)-pyrimidinone
Description
Properties
IUPAC Name |
2-anilino-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-6-11-9-12(17)16-13(15-11)14-10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZBXLDMOKEOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-6-propyl-4(3H)-pyrimidinone typically involves the condensation of aniline derivatives with appropriate pyrimidinone precursors under controlled conditions. Common reagents include aniline, propylamine, and pyrimidinone derivatives. The reaction may require catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency, yield, and safety while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-anilino-6-propyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other derivatives using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-anilino-6-propyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Pyrimidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
Key Research Findings
Antibacterial Activity and Cytotoxicity
- This compound demonstrates moderate antibacterial activity (IC₅₀: ~2.5–2.9 µM) against Gram-positive pathogens. However, its lack of substitution at C-3 diminishes activity, as seen in analogues without C-3 groups .
- 2-Pyridine-substituted pyrimidinones (e.g., compounds with trifluoromethyl at C-5 and methyl at C-6) show enhanced potency (IC₅₀: ~2.5 µM) but significant cytotoxicity (IC₅₀: 3.2–5.4 µM), limiting therapeutic utility .
Role of Substituent Position
- C-6 Alkyl Chains: The propyl group in this compound balances hydrophobicity and steric bulk, optimizing membrane penetration without excessive cytotoxicity. Longer chains (e.g., butyl in ethirimol) enhance fungicidal activity but reduce solubility .
Q & A
Q. What are the common synthetic routes for 2-anilino-6-propyl-4(3H)-pyrimidinone?
The compound is typically synthesized via alkylation or condensation reactions. For example, alkylation of sodium salts of thiouracil derivatives with propargyl bromide yields S-substituted pyrimidinones (e.g., 2-propargylthio derivatives) under controlled pH and solvent conditions . Condensation reactions with substituted anilines or diamino pyrimidines in polar aprotic solvents like DMF or THF are also employed, often requiring reflux conditions . Oxidation of nitroso intermediates using tert-butyl hydroperoxide in dimethylformamide has been reported for nitro-substituted analogs .
Q. How is the structural characterization of this compound performed?
X-ray crystallography is the gold standard for resolving tautomeric forms and hydrogen-bonding networks . For example, studies on 2-propargylthio derivatives confirmed the N3-protonated tautomer and dimerization via intermolecular hydrogen bonds . Spectroscopic techniques like H/C NMR and IR are used to verify functional groups (e.g., NH stretches at ~3200 cm) and substituent positions . High-resolution mass spectrometry (HRMS) validates molecular formulas .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs exhibit receptor-binding affinity (e.g., kinase inhibition) and antimicrobial activity. Radiolabeled binding assays and electrophysiological recordings are used to assess interactions with targets like dihydrofolate reductase (DHFR) or tyrosine kinases . However, activity varies with substituents; for instance, fluorophenyl or bromoanilino groups enhance selectivity . Note that most studies are in vitro, and in vivo pharmacokinetics remain understudied .
Advanced Research Questions
Q. How can tautomeric equilibria and solid-state packing be analyzed computationally?
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurities. Cross-validate results using orthogonal assays:
- Compare radioligand binding (e.g., H-thymidine uptake) with functional assays (e.g., enzyme inhibition kinetics) .
- Synthesize structural analogs (e.g., replacing the anilino group with benzyl or fluorophenyl) to isolate pharmacophores .
- Use high-purity batches (>95% by HPLC) and control for tautomerization during bioassays .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like DHFR or HIV reverse transcriptase. For example, nitro or propyl groups may occupy hydrophobic pockets, while the anilino moiety hydrogen-bonds with catalytic residues . QSAR models using descriptors like logP, PSA, and H-bond donors/acceptors optimize bioavailability . Machine learning algorithms (e.g., Random Forest) prioritize synthetic targets based on predicted IC values .
Q. What methods are used to study metabolic stability and degradation pathways?
Liver microsome assays (e.g., human CYP450 isoforms) identify major metabolites via LC-MS/MS . Forced degradation studies under acidic/alkaline conditions reveal hydrolysis-prone sites (e.g., the pyrimidinone ring). Isotope labeling (e.g., C at the propyl chain) tracks metabolic fate in vivo .
Data Contradictions and Limitations
- Synthetic Yield Variability : Alkylation efficiency depends on steric hindrance; bulky substituents (e.g., trifluoromethyl) reduce yields .
- Biological Selectivity : Fluorine substitution enhances potency but may increase off-target effects .
- Tautomer Artifacts : Crystallography confirms solid-state tautomers, but solution-phase equilibria require NMR titration or pH-dependent UV studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
